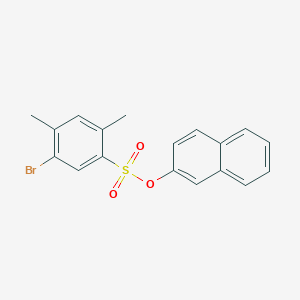

![molecular formula C23H27N3O2 B6477890 4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640819-13-0](/img/structure/B6477890.png)

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide (4-BNE) is a synthetic compound that has been studied for its potential applications in scientific research. It has been studied for its ability to act as a potent inhibitor of enzymes and its ability to act as an agonist of certain receptors. 4-BNE has been used in various scientific research applications, including biochemical, physiological, and pharmacological studies.

Aplicaciones Científicas De Investigación

Catalysis and Protodeboronation

The compound’s structure suggests potential as a catalyst or reagent. Notably, it has been employed in catalytic protodeboronation reactions . This process involves the removal of a boron group from boronic esters, enabling the synthesis of valuable organic compounds. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Hydromethylation and Alkene Functionalization

The radical-based approach involving this compound allows for formal anti-Markovnikov alkene hydromethylation. When paired with a Matteson–CH₂–homologation, it facilitates the addition of a methyl group to alkenes in a unique manner. This transformation is valuable for creating complex molecules .

Synthesis of Pyrazole Derivatives

Given its pyrazole moiety, this compound is relevant to the synthesis of N-heterocycles. Researchers have explored its utility in constructing C–N bonds and preparing biologically interesting compounds. For instance, a one-pot two-step synthesis led to the formation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which could serve as a building block for further studies .

Antileishmanial Activity

Pyrazole-bearing compounds often exhibit pharmacological effects. In this context, molecular docking studies have highlighted the antileishmanial potential of related compounds. The compound we’re discussing may also possess similar activity, making it relevant for combating parasitic infections .

Antimalarial Properties

Continuing with pharmacological applications, certain pyrazole derivatives have shown promise against malaria. While more research is needed, the compound’s structure suggests it could be evaluated for antimalarial effects .

Benzylic Radical Reactions

The benzylic position in this compound can undergo radical reactions. For example, N-bromosuccinimide (NBS) can initiate a free radical process, leading to the removal of a hydrogen atom from the benzylic position. This reaction pathway has synthetic implications and contributes to our understanding of radical chemistry .

Propiedades

IUPAC Name |

4-butoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-3-4-17-28-21-11-9-20(10-12-21)23(27)24-15-13-18-5-7-19(8-6-18)22-14-16-25-26(22)2/h5-12,14,16H,3-4,13,15,17H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQCVYSTEPXRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6477810.png)

![6-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477825.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6477836.png)

![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477840.png)

![(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B6477846.png)

![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477850.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477854.png)

![5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol](/img/structure/B6477860.png)

![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B6477881.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6477882.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6477897.png)

![4-methoxy-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477898.png)